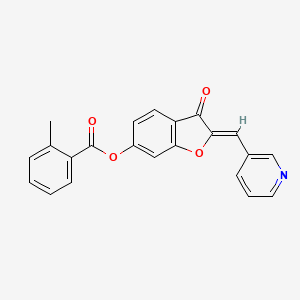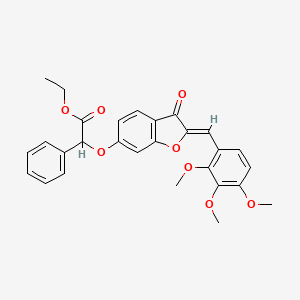![molecular formula C20H19N3O4S B2746214 N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-48-0](/img/structure/B2746214.png)
N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide” is a compound that is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc . It is also known by registry numbers ZINC000002975434 .
Molecular Structure Analysis
The molecular formula of this compound is C20H17N3O4S. It has a complexity of 610, a rotatable bond count of 6, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The topological polar surface area is 112, and it has 28 heavy atoms .Physical And Chemical Properties Analysis
This compound has an XLogP3-AA value of 2.1, indicating its lipophilicity, which is a measure of its solubility in fat compared to water . Its exact mass is 397.10962727, and its monoisotopic mass is also 397.10962727 .Scientific Research Applications
Synthesis and Antitumor Activity
Compounds structurally related to N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide have been synthesized and evaluated for their antitumor activities. For instance, Nowak et al. (2015) described the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, with one compound exhibiting significant anticancer activity against HT29 and HCT116 cell lines (Nowak et al., 2015). Similarly, Al-Suwaidan et al. (2016) reported on a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, with several analogs showing broad-spectrum antitumor activity and are more potent compared to the control 5-FU (Al-Suwaidan et al., 2016).
Antimicrobial and Antiviral Activities
Research has also explored the antimicrobial and antiviral potentials of quinazolinone derivatives. Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolinones, some of which exhibited high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Furthermore, Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones displaying antiviral activities against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona (Selvam et al., 2007).
Novel Synthetic Methods
The literature also details innovative synthetic methods for creating quinazolinone derivatives. An example is the work by Wang et al. (2016), who reported a Rh(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones to synthesize substituted quinazolines, demonstrating a novel approach to heterocyclic compound synthesis (Wang et al., 2016).
properties
IUPAC Name |
N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-18(21-11-13-5-2-1-3-6-13)7-4-8-23-19(25)14-9-16-17(27-12-26-16)10-15(14)22-20(23)28/h1-3,5-6,9-10H,4,7-8,11-12H2,(H,21,24)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWQIAZAHCAGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2746132.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2746134.png)

![3-((4-chlorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2746140.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2746142.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/no-structure.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)
![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2746147.png)

